L-Leucinamide hydrochloride L-Leucinamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 10466-61-2
VCID: VC21538089
InChI: InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1
SMILES: CC(C)CC(C(=O)N)N.Cl
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol

L-Leucinamide hydrochloride

CAS No.: 10466-61-2

Cat. No.: VC21538089

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65 g/mol

* For research use only. Not for human or veterinary use.

L-Leucinamide hydrochloride - 10466-61-2

CAS No. 10466-61-2
Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
IUPAC Name (2S)-2-amino-4-methylpentanamide;hydrochloride
Standard InChI InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1
Standard InChI Key VSPSRRBIXFUMOU-JEDNCBNOSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N)N.Cl
SMILES CC(C)CC(C(=O)N)N.Cl
Canonical SMILES CC(C)CC(C(=O)N)N.Cl

Chemical Structure and Properties

Chemical Identity

L-Leucinamide hydrochloride (CAS No. 10466-61-2) has the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol. The compound is structurally related to leucinamide (CAS: 687-51-4), which has the formula C6H14N2O and a molecular weight of 130.19 g/mol before salt formation .

Structural Characteristics

The compound features the characteristic leucine side chain with a branched aliphatic structure. The stereochemistry at the alpha carbon maintains the L-configuration (S-isomer), which is crucial for its biological activity. Common synonyms include H-Leu-NH2·HCl, L-Leu-NH2·HCl, L-Leucine amide hydrochloride, and (S)-2-amino-4-methylpentanamide hydrochloride .

Physical Properties

L-Leucinamide hydrochloride exhibits distinctive physical characteristics that are summarized in the following table:

PropertyValue
Physical appearanceWhite to off-white powder
Melting point254-256°C
Optical activity[α]25/D +10°, c = 5 in H2O
Water solubilityVery faint turbidity in water
Storage temperatureRoom temperature, inert atmosphere
SensitivityHygroscopic
FormPowder
Refractive index9.8° (C=5, H2O)

Table 1: Physical properties of L-Leucinamide hydrochloride

Biological Activities

Anti-inflammatory Properties

One of the most significant biological activities of L-Leucinamide hydrochloride is its anti-inflammatory effect. Research has demonstrated that the compound attenuates phlogistic responses induced by intraplantar injection of formaldehyde and nystatin in unanesthetized rats, sharing this ability with the established anti-inflammatory agent phenylbutazone .

In chronic inflammation models such as granuloma pouch induced by air and croton oil injection, daily administration of L-Leucinamide hydrochloride for seven days resulted in significant reduction in both exudate volume and granulation tissue weight. These findings confirm the compound's efficacy in both acute and chronic inflammatory conditions .

Metabolic Effects

As a derivative of leucine, L-Leucinamide hydrochloride maintains some of the metabolic properties of the parent amino acid. It has been shown to potentially elicit insulin secretion in rats, suggesting possible applications in metabolic research and potentially in therapeutic approaches for metabolic disorders .

Synthesis and Preparation

L-Leucinamide hydrochloride is typically prepared through chemical modification of L-leucine or its derivatives. The synthesis involves converting the carboxylic acid group to an amide followed by salt formation with hydrochloric acid. While specific synthetic routes may vary, the general approach maintains the stereochemical integrity of the alpha carbon .

The compound has suitable reaction characteristics for solution phase peptide synthesis, making it a valuable building block in the preparation of more complex peptides and peptidomimetics .

Applications and Uses

Pharmaceutical Applications

The anti-inflammatory properties of L-Leucinamide hydrochloride, particularly its improved safety profile compared to conventional NSAIDs, suggest potential applications in the development of novel anti-inflammatory medications. The absence of gastric ulceration at effective doses addresses one of the most significant limitations of current anti-inflammatory therapy .

Biochemical Research

In biochemical research, L-Leucinamide hydrochloride serves as a valuable tool for investigating amino acid metabolism and signaling pathways. Its structural similarity to L-leucine, with modified functional groups, allows researchers to explore structure-activity relationships and the impact of chemical modifications on biological activity .

Peptide Chemistry

The utility of L-Leucinamide hydrochloride in solution phase peptide synthesis highlights its importance in the field of peptide chemistry. Researchers utilize the compound as a building block for constructing peptides with modified C-terminal regions, which can alter stability, receptor binding, and other pharmacological properties .

Current Research and Future Directions

Anti-inflammatory Mechanism Elucidation

Current research efforts are directed toward understanding the precise molecular mechanisms underlying the anti-inflammatory effects of L-Leucinamide hydrochloride. Elucidating these mechanisms could inform the development of more targeted anti-inflammatory agents with improved efficacy and safety profiles .

Structure-Activity Relationship Studies

Structure-activity relationship studies involving L-Leucinamide hydrochloride and related compounds aim to identify the structural features critical for biological activity. Such studies could guide the rational design of derivatives with enhanced biological properties or targeted functions .

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